Cas no 29947-21-5 (2-Propenoic acid,2-cyano-3-[4-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]phenyl]-,ethyl ester)
![2-Propenoic acid,2-cyano-3-[4-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]phenyl]-,ethyl ester structure](https://it.kuujia.com/scimg/cas/29947-21-5x500.png)
29947-21-5 structure
Nome del prodotto:2-Propenoic acid,2-cyano-3-[4-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]phenyl]-,ethyl ester
2-Propenoic acid,2-cyano-3-[4-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]phenyl]-,ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-cyano-3-[4-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]phenyl]-,ethyl ester
- ethyl 2-cyano-3-[4-[(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enoate
- 2-cyano-3-[4-(4-oxo-3-phenyl-2-thioxo-thiazolidin-5-ylidenemethyl)-phenyl]-acrylic acid ethyl ester
- AC1L8B0J
- AG-E-9
- Cinnamicacid, a-cyano-p-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]-,ethyl ester (8CI)
- CTK4G4119
- ETHYL (E)-2-CYANO-3-[4-[(4-OXO-3-PHENYL-2-SULFANYLIDENE-THIAZOLIDIN-5-YLIDENE)METHYL]PHENYL]PROP-2-ENOATE
- 29947-21-5
- DTXSID70325176
- Ethyl 2-cyano-3-{4-[(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enoate
-
- Inchi: InChI=1S/C22H16N2O3S2/c1-2-27-21(26)17(14-23)12-15-8-10-16(11-9-15)13-19-20(25)24(22(28)29-19)18-6-4-3-5-7-18/h3-13H,2H2,1H3/b17-12-,19-13+
- Chiave InChI: UNAVXDZSTTWMEY-YLRSGACBSA-N
- Sorrisi: CCOC(/C(=C\C1=CC=C(/C=C2/SC(=S)N(C3=CC=CC=C3)C/2=O)C=C1)/C#N)=O
Proprietà calcolate
- Massa esatta: 420.06038
- Massa monoisotopica: 420.06
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 766
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 2
- Superficie polare topologica: 128Ų
- XLogP3: 5.1
Proprietà sperimentali
- Densità: 1.4
- Punto di ebollizione: 606.4°Cat760mmHg
- Punto di infiammabilità: 320.5°C
- Indice di rifrazione: 1.702
- PSA: 70.4
- LogP: 4.62748
2-Propenoic acid,2-cyano-3-[4-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]phenyl]-,ethyl ester Letteratura correlata
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
4. Back matter
29947-21-5 (2-Propenoic acid,2-cyano-3-[4-[(4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl]phenyl]-,ethyl ester) Prodotti correlati
- 1423024-70-7(N-5-(hydrazinecarbonyl)pyridin-3-ylacetamide)
- 2137741-96-7(1-Butanamine, 2-[2-(1,1-dimethylethyl)-5-methylphenoxy]-3,3,4,4,4-pentafluoro-)
- 2549010-90-2(5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine)
- 2034362-89-3(3-cyclopropyl-6-{4-4-(1H-pyrazol-1-yl)benzenesulfonylpiperazin-1-yl}pyridazine)
- 2137451-63-7(1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid)
- 2680662-19-3(3-Fluoro-5-iodo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
- 6039-97-0(2,3-dihydro-1,3-thiazol-2-one)
- 1546333-49-6(2-(Aminomethyl)-7-methoxybenzo[d]oxazole)
- 2640973-43-7(2,3,5,6-tetramethyl-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide)
- 946335-51-9(1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H,2H,3H,4H-thieno2,3-dpyrimidine-2,4-dione)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
